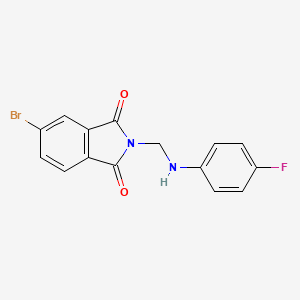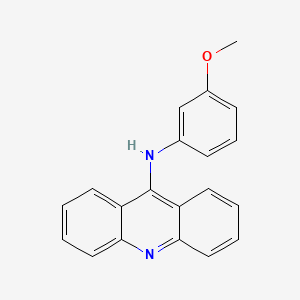![molecular formula C14H8Cl2N2O5 B11710895 2-[(2,4-Dichlorophenyl)carbamoyl]-3-nitrobenzoic acid](/img/structure/B11710895.png)
2-[(2,4-Dichlorophenyl)carbamoyl]-3-nitrobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2,4-Dichlorophenyl)carbamoyl]-3-nitrobenzoic acid is an organic compound that features a dichlorophenyl group, a carbamoyl group, and a nitrobenzoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-Dichlorophenyl)carbamoyl]-3-nitrobenzoic acid typically involves the reaction of 2,4-dichloroaniline with 3-nitrobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting compound is then purified through recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2,4-Dichlorophenyl)carbamoyl]-3-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Reduction: The major product formed is 2-[(2,4-Dichlorophenyl)carbamoyl]-3-aminobenzoic acid.
Substitution: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
Aplicaciones Científicas De Investigación
2-[(2,4-Dichlorophenyl)carbamoyl]-3-nitrobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[(2,4-Dichlorophenyl)carbamoyl]-3-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The dichlorophenyl group may also play a role in binding to specific proteins or enzymes, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(2,4-Dichlorophenyl)carbamoyl]phenylacetic acid
- 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic acid
Uniqueness
2-[(2,4-Dichlorophenyl)carbamoyl]-3-nitrobenzoic acid is unique due to the presence of both a nitro group and a carbamoyl group attached to a benzoic acid moiety. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study in various fields.
Propiedades
Fórmula molecular |
C14H8Cl2N2O5 |
|---|---|
Peso molecular |
355.1 g/mol |
Nombre IUPAC |
2-[(2,4-dichlorophenyl)carbamoyl]-3-nitrobenzoic acid |
InChI |
InChI=1S/C14H8Cl2N2O5/c15-7-4-5-10(9(16)6-7)17-13(19)12-8(14(20)21)2-1-3-11(12)18(22)23/h1-6H,(H,17,19)(H,20,21) |
Clave InChI |
OTEQEJHTZMMJCN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)NC2=C(C=C(C=C2)Cl)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2,2,2-trichloro-1-({[(4-nitrophenyl)amino]carbonothioyl}amino)ethyl]-2-furamide](/img/structure/B11710815.png)
![3,5-dinitro-N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]benzamide](/img/structure/B11710819.png)

![N'~1~,N'~5~-bis[(E)-phenylmethylidene]pentanedihydrazide](/img/structure/B11710828.png)
![(2E)-3-(4-methoxyphenyl)-2-[(E)-morpholine-4-carbonyl]prop-2-enenitrile](/img/structure/B11710833.png)

![(5E)-5-[4-(benzyloxy)-3-ethoxybenzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B11710836.png)




![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B11710871.png)
![6-bromo-3-{1-[(2-chlorophenyl)carbonyl]-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl}-4-phenylquinolin-2(1H)-one](/img/structure/B11710880.png)

